[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate
Description
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is a synthetic carbamate derivative featuring a 1,2-oxazole core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a methyl N-phenylcarbamate moiety. The carbamate group (-OCONH-) is a critical pharmacophore, known to enhance binding affinity to enzyme active sites through hydrogen bonding and covalent interactions .
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-9-5-4-8-14(15)16-10-13(20-23-16)11-22-17(21)19-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITGCCIJHSVLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 5-(2-chlorophenyl)-3-isoxazolylmethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The isoxazole ring may also play a role in modulating biological activity by binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and physicochemical properties of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate can be contextualized through comparisons with analogs differing in substituents, functional groups, or heterocyclic systems. Key compounds and their properties are summarized below:
Functional Group Impact on Activity
- Carbamate vs. Methanone: The substitution of the methanone group (-CO-) in compound 5c with a carbamate (-OCONH-) in the target compound may alter hydrogen-bonding interactions with AChE’s catalytic triad (e.g., Ser203, His447). Methanone derivatives like 5c achieve potent AChE inhibition (21.85 µM) due to their planar geometry and hydrophobic interactions with the active site .
- Halogen Substitution : The 2-chlorophenyl group in the target compound and 5c is critical for AChE selectivity. In contrast, the 2-fluorophenyl analog 5a shifts activity toward BChE (IC₅₀ = 51.66 µM), likely due to differences in steric and electronic effects within the enzyme’s gorge .
Structural Analog Case Studies
- Piperazine Derivatives: Compound 5c incorporates a 4-phenylpiperazine group linked via a methanone bridge. Piperazine enhances solubility and may engage in π-π stacking with aromatic residues in AChE. The absence of this moiety in the target carbamate derivative could reduce solubility but improve blood-brain barrier penetration .
- Carboxamide and Amine Derivatives : Analogs such as N-[(2-chlorophenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide () and the methylamine hydrochloride derivative () highlight the versatility of the 1,2-oxazole scaffold. These compounds, while lacking direct activity data, serve as intermediates for further functionalization or prodrug development .
Biological Activity
The compound [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O2. The compound features a chlorophenyl group and an oxazole ring, which are known to contribute to its biological properties.
Research indicates that compounds containing oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanism of action for this compound has not been fully elucidated; however, similar compounds have been shown to inhibit certain enzymes and modulate receptor activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxazole derivatives. For instance, a series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase activity, which is implicated in various cancers. One compound from this series demonstrated moderate to high potency in cellular assays, suggesting that similar oxazole derivatives may also possess anticancer properties .
Antiviral Activity
Recent research has highlighted the potential of oxazole derivatives in combating viral infections. A study identified 3-phenyl-1,2,4-oxadiazole derivatives as promising candidates for drug discovery against SARS-CoV-2 due to their bioactivity against viral targets . This suggests that this compound may also exhibit antiviral properties worth exploring.
Case Studies
- RET Kinase Inhibition : In a study focused on RET kinase inhibitors, compounds similar to this compound were synthesized and evaluated. The results indicated that modifications in the structure significantly influenced the inhibitory activity against RET kinase, highlighting the importance of structural diversity in enhancing biological activity .
- SARS-CoV-2 Inhibition : Another case involved testing oxazole derivatives against SARS-CoV-2. The findings suggested that specific substitutions on the oxazole ring could enhance antiviral efficacy, providing a pathway for developing new therapeutic agents based on this scaffold .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
